2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile
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Overview
Description
2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nicotinonitrile core substituted with dichlorobenzylthio and diphenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. This intermediate is then reacted with 4,6-diphenylnicotinonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Dichlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 2-((2,6-Dichlorobenzyl)thio)ethylamine
- 2-((2,6-Dichlorobenzyl)thio)-N-(3-nitrophenyl)acetamide
Uniqueness
2-((2,6-Dichlorobenzyl)thio)-4,6-diphenylnicotinonitrile stands out due to its unique combination of dichlorobenzylthio and diphenyl groups attached to a nicotinonitrile core. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H16Cl2N2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H16Cl2N2S/c26-22-12-7-13-23(27)21(22)16-30-25-20(15-28)19(17-8-3-1-4-9-17)14-24(29-25)18-10-5-2-6-11-18/h1-14H,16H2 |
InChI Key |
ZSEXVDAIIKLEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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